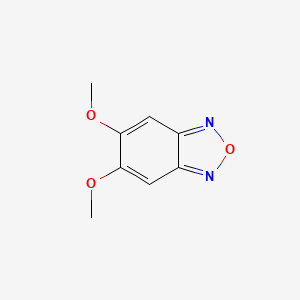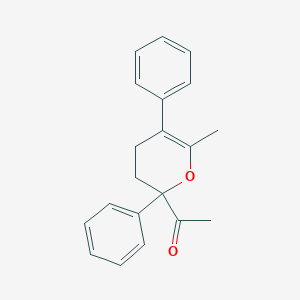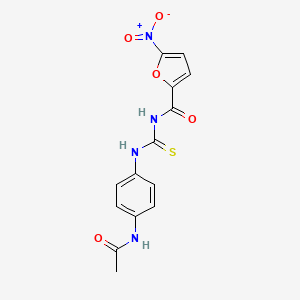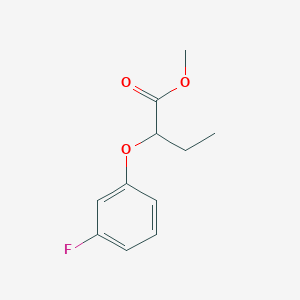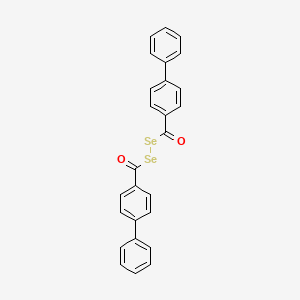
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate is an organoselenium compound characterized by the presence of selenium atoms bonded to aromatic rings.
Vorbereitungsmethoden
The synthesis of Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate typically involves the formation of C–Se bonds. One common method is the reaction of selenium reagents with aromatic compounds under specific conditions. For example, the reduction of diselenides followed by nucleophilic substitution reactions can be used to introduce selenium into the aromatic framework . Industrial production methods may involve multi-step synthesis processes, including the use of selenium dioxide or selenous acid as starting materials .
Analyse Chemischer Reaktionen
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate undergoes various chemical reactions, including:
Reduction: Reduction of diselenides to selenols, which can then participate in nucleophilic substitution reactions.
Substitution: Nucleophilic substitution reactions involving selenium compounds are common, where selenium acts as a nucleophile.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions . Major products formed from these reactions include selenides, selenoxides, and diselenides .
Wissenschaftliche Forschungsanwendungen
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate involves its interaction with molecular targets through the formation of selenium bonds. Selenium compounds are known to modulate redox reactions and can interact with biological molecules, influencing cellular pathways and providing antioxidant effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate can be compared with other organoselenium compounds such as:
Benzeneselenol (PhSeH): Known for its higher acidity and reactivity compared to thiophenol.
Diphenyldiselenide: A common precursor for various selenium-containing compounds.
Phenylselanyl halides: Used as sources of “PhSe+” in organic synthesis.
Eigenschaften
CAS-Nummer |
112561-24-7 |
|---|---|
Molekularformel |
C26H18O2Se2 |
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
Se-(4-phenylbenzoyl)selanyl 4-phenylbenzenecarboselenoate |
InChI |
InChI=1S/C26H18O2Se2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-30-26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
NWZHIBQRTHUYRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[Se][Se]C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


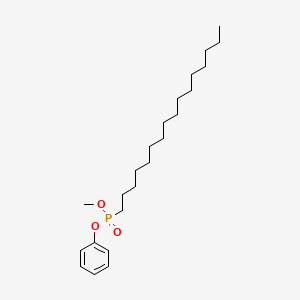
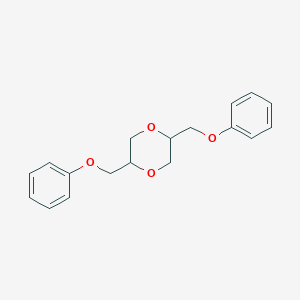
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
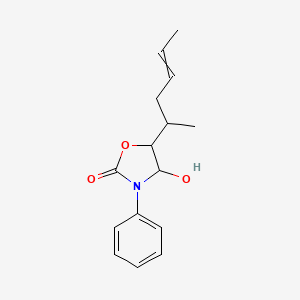
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
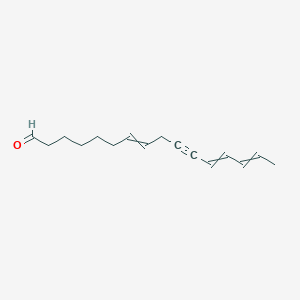
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)
